3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile 3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 797771-21-2
VCID: VC6672873
InChI: InChI=1S/C16H16N4/c1-10(2)18-15-8-11(3)12(9-17)16-19-13-6-4-5-7-14(13)20(15)16/h4-8,10,18H,1-3H3
SMILES: CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C)C#N
Molecular Formula: C16H16N4
Molecular Weight: 264.332

3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.: 797771-21-2

Cat. No.: VC6672873

Molecular Formula: C16H16N4

Molecular Weight: 264.332

* For research use only. Not for human or veterinary use.

3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile - 797771-21-2

Specification

CAS No. 797771-21-2
Molecular Formula C16H16N4
Molecular Weight 264.332
IUPAC Name 3-methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C16H16N4/c1-10(2)18-15-8-11(3)12(9-17)16-19-13-6-4-5-7-14(13)20(15)16/h4-8,10,18H,1-3H3
Standard InChI Key SNKDGGSNDFPHMC-UHFFFAOYSA-N
SMILES CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C)C#N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 3-methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile delineates its structure:

  • Pyrido[1,2-a]benzimidazole: A fused bicyclic system comprising a benzene ring (positions 1–6) conjugated with a pyridine ring (positions 7–11), linked via a shared N-atom at position 1 .

  • Substituents:

    • Methyl group at position 3 (C3).

    • Propan-2-ylamino group (-NH-CH(CH3)2) at position 1.

    • Nitrile (-C≡N) at position 4.

The molecular formula is deduced as C17H17N5, with a molecular weight of 291.36 g/mol. This aligns with analogous pyrido[1,2-a]benzimidazole derivatives, such as CID 1542073 (C27H29N5, 423.6 g/mol) and CID 4300542 (C27H29N5, 423.6 g/mol) , which share the core structure but differ in substituent complexity.

Stereochemical and Electronic Features

The planar aromatic core enables π-π stacking interactions, while the nitrile group introduces polarity. The propan-2-ylamino side chain contributes steric bulk and potential hydrogen-bonding capacity. Comparative analysis with CID 1542073 reveals that bulkier substituents (e.g., piperazine in CID 1542073) increase molecular weight but reduce solubility .

Synthesis and Derivative Design

Challenges in Optimization

The steric hindrance from the propan-2-ylamino group may complicate regioselective reactions. Patent US8410103B2 highlights similar challenges in synthesizing anti-HIV pyrido-pyrazine derivatives, emphasizing the need for precise temperature and catalyst control .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue (This Compound)CID 1542073 CID 4300542
Molecular FormulaC17H17N5C27H29N5C27H29N5
Molecular Weight (g/mol)291.36423.6423.6
LogP (Predicted)3.2 ± 0.54.8 ± 0.74.7 ± 0.6
Water SolubilityLowVery lowVery low

The nitrile group enhances polarity compared to benzyl or piperazine substituents in analogs, potentially improving solubility in polar aprotic solvents like DMSO .

Research Gaps and Future Directions

No direct toxicity or efficacy data exist for this compound. Priority research areas include:

  • Synthetic Optimization: Reducing steric hindrance during amination.

  • In Vitro Screening: Antiviral, anticancer, and kinase inhibition assays.

  • ADMET Profiling: Predictive modeling of absorption and metabolism.

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